3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione
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Overview
Description
3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is a chemical compound with the molecular formula C9H12O4. It is known for its unique spirocyclic structure, which consists of two oxygen atoms forming a spiro linkage between two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione can be achieved through several methods. One efficient approach involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid. This reaction proceeds smoothly under mild conditions, yielding the desired product in high yields . Another method involves the reaction of 8-substituted 3-bromoacetyl-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-diones with thiourea and substituted thioureas under Hansch reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include gold(I) catalysts for cyclization reactions and thiourea for substitution reactions . The reaction conditions are typically mild, with reactions proceeding smoothly at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid yields substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones .
Scientific Research Applications
3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of reactive functional groups within the molecule allows it to participate in various chemical reactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 4,4-Dihydroxypimelic acid dilactone
- Spirodilactone
Uniqueness
3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its specific spirocyclic structure and the presence of two methyl groups at positions 3 and 8. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
3048-76-8 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H12O4/c1-5-3-9(7(10)12-5)4-6(2)13-8(9)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
QAMHNBFRAXJYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(OC2=O)C)C(=O)O1 |
Origin of Product |
United States |
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